Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate
Description
Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate (CAS: 383128-74-3) is a nitrogen-containing bicyclic compound with a molecular formula of C₁₆H₂₇NO₃ and a molecular weight of 281.39 g/mol . The structure features a piperidine ring substituted with a tert-butyl carbamate group at the 1-position and a 3-azabicyclo[3.1.1]heptane moiety at the 4-position, which is further functionalized with a hydroxymethyl group at the 5-position of the bicyclic system. This compound is utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .
Properties
Molecular Formula |
C17H30N2O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H30N2O3/c1-15(2,3)22-14(21)19-6-4-13(5-7-19)17-8-16(9-17,12-20)10-18-11-17/h13,18,20H,4-12H2,1-3H3 |
InChI Key |
WSNHQHHFNXIXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(CNC3)CO |
Origin of Product |
United States |
Preparation Methods
Formation of the Azabicyclo[3.1.1]heptane Core
The azabicyclo[3.1.1]heptane scaffold is commonly prepared by intramolecular cyclization reactions starting from suitably functionalized piperidine derivatives. One approach involves:
- Starting from a 3-azabicycloheptane precursor or a piperidine derivative bearing a leaving group.
- Using nucleophilic substitution or cycloaddition reactions to form the bicyclic framework.
Functionalization of the Piperidine Ring and Introduction of Boc Group
The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate moiety. The 4-position of the piperidine ring is functionalized through substitution reactions, often involving cyanide or hydroxymethyl groups.
For example, tert-butyl 4-cyanopiperidine-1-carboxylate can be synthesized from tert-butyl 3-carbamoylpiperidine-1-carboxylate by treatment with phosphorus oxychloride in pyridine at low temperature (0–20 °C), followed by purification steps. This intermediate can be further reduced to the corresponding hydroxymethyl derivative using lithium aluminum hydride (LAH) in tetrahydrofuran/diethyl ether at temperatures ranging from -78 °C to room temperature.
Representative Synthetic Route Summary
Research Results and Analysis
- The synthetic methods involving phosphorus oxychloride and pyridine for cyanide introduction are well-established and yield high purity intermediates suitable for further transformations.
- Reduction steps with lithium aluminum hydride are efficient and provide good yields of hydroxymethyl derivatives, critical for the final compound structure.
- The bicyclic azabicyclo[3.1.1]heptane framework formation is often achieved via intramolecular nucleophilic substitution, providing stereochemically defined products important for biological activity.
- The overall synthetic route is modular, allowing for variations in substituents and protecting groups, facilitating structure-activity relationship studies in medicinal chemistry.
Summary Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can produce various substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate is a complex organic compound featuring a unique bicyclic structure that combines elements of piperidine and azabicyclo frameworks. It has a molecular formula of C17H30N2O3 and a molecular weight of 310.4 g/mol. The compound includes a tert-butyl group, a piperidine moiety, and a hydroxymethyl substituent, which contribute to its diverse chemical properties.
Reactions
Reactions involving this compound typically involve reagents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide as a nucleophile. These reactions are performed under controlled temperatures and pressures to optimize yields. Oxidation may yield aldehydes or carboxylic acids, while nucleophilic substitution can produce various substituted piperidine derivatives.
Biological Activity
Research indicates that this compound exhibits biological activity, particularly in enzyme inhibition and receptor binding. It has been studied for potential therapeutic applications against various diseases because of its ability to interact with specific molecular targets, altering their activity and leading to biological effects. The mechanism of action involves binding to specific enzymes or receptors, which alters their activity and leads to biological effects that vary based on the target involved. Ongoing studies aim to elucidate these interactions further to understand their implications in drug development and therapeutic applications.
Synthesis and Production
The synthesis of this compound typically involves multiple synthetic steps. Industrial production may utilize similar synthetic routes but on a larger scale, employing automated reactors and continuous flow systems to enhance efficiency and yield while maintaining stringent quality control measures.
Applications
this compound has several notable applications:
- Medicinal chemistry
- Materials science
- Drug development
- Therapeutic applications against various diseases
Its specific bicyclic structure combined with a hydroxymethyl group makes it interesting for research in medicinal chemistry and organic synthesis applications.
Similar Compounds
Several compounds share structural similarities with this compound. Examples of similar compounds include:
- Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- 1,3-Di-tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with three analogous derivatives: tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS: N/A, C₁₆H₂₉NO₂) , tert-butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 159635-49-1, C₁₂H₂₂FNO₃) , and tert-butyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 2770494-03-4, C₁₆H₂₇NO₃) .
Structural and Functional Differences
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound and its analogs increases hydrophilicity compared to purely alkyl-substituted derivatives (e.g., tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate) .
- Stability : The tert-butyl carbamate group provides hydrolytic stability under basic conditions, critical for storage and handling .
Biological Activity
Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate (CAS Number: 2742656-94-4) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
- Molecular Formula : C17H30N2O3
- Molecular Weight : 310.4317 g/mol
- IUPAC Name : this compound
- SMILES : OCC12CNCC(C1)(C2)C1CCN(CC1)C(=O)OC(C)(C)C
The biological activity of this compound primarily involves its interaction with various G protein-coupled receptors (GPCRs) , which are crucial in mediating numerous physiological processes. Research indicates that derivatives of azabicyclo compounds can act as selective agonists or antagonists at specific receptor sites, influencing neurotransmitter release and neuronal excitability .
Key Activities:
- Receptor Modulation : The compound may exhibit activity as an orexin receptor antagonist, which is significant for sleep regulation and appetite control .
- Calcium Ion Regulation : Similar compounds have been shown to elevate intracellular calcium ions through inositol trisphosphate pathways, affecting synaptic transmission and plasticity .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. For instance, it has been reported to enhance serotonin release in neuronal cultures, suggesting potential applications in mood disorders .
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of this compound:
- Behavioral Assessments : Studies involving rodent models have shown that administration of the compound can lead to alterations in anxiety-like behaviors and locomotion, indicating its influence on the central nervous system .
Case Study 1: Orexin Receptor Antagonism
A study focusing on orexin receptor antagonists found that similar compounds reduced food intake and increased sleep duration in mice, suggesting a potential therapeutic role for obesity and insomnia treatment .
Case Study 2: Neurotransmitter Release
Another study indicated that derivatives of azabicyclo compounds could enhance the release of dopamine in the striatum, which is critical for motor control and reward pathways. This suggests a possible application for treating neurological disorders such as Parkinson's disease .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C17H30N2O3 |
| Molecular Weight | 310.4317 g/mol |
| CAS Number | 2742656-94-4 |
| Potential Applications | Neuropharmacology, Appetite Control |
| Mechanism of Action | GPCR Modulation |
Q & A
Q. Critical Parameters :
- Temperature Control : Exothermic reactions (e.g., cyclization) require cooling (0–5°C) to prevent side products.
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) for hydrogenation steps impact yield and purity.
- Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
Basic: Which spectroscopic and chromatographic methods are optimal for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+ at m/z 240.14) and fragmentation patterns .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, 0.1% TFA) with UV detection at 210–254 nm .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the bicyclic system?
Methodological Answer:
- Crystal Growth : Use slow vapor diffusion (hexane/ethyl acetate) to obtain single crystals.
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Software Tools :
- Validation : Check CIF files against PLATON/ADDSYM to confirm absence of twinning or disorder .
Advanced: What strategies mitigate low yields in multi-step synthesis?
Methodological Answer:
- Reaction Optimization :
- Purification :
- Flash Chromatography : Use gradient elution (hexane:EtOAc 8:1 → 4:1) to isolate polar intermediates.
- Recrystallization : Tert-butyl esters often crystallize well from tert-butyl methyl ether (TBME).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
